![molecular formula C15H23N3O3 B1498900 Tert-butyl 4-[4-(hydroxymethyl)pyridin-2-yl]piperazine-1-carboxylate CAS No. 944450-80-0](/img/structure/B1498900.png)
Tert-butyl 4-[4-(hydroxymethyl)pyridin-2-yl]piperazine-1-carboxylate
Übersicht
Beschreibung
Tert-butyl 4-[4-(hydroxymethyl)pyridin-2-yl]piperazine-1-carboxylate is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperazine ring, a pyridine ring, and a tert-butyl ester group, making it a versatile intermediate for synthesizing more complex molecules.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-(hydroxymethyl)pyridine-2-carboxylic acid and tert-butyl piperazine-1-carboxylate.
Reaction Conditions: The reaction involves coupling these two compounds under conditions such as refluxing in an inert atmosphere (e.g., nitrogen) with a suitable coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods:
Scale-Up: Industrial production involves optimizing the reaction conditions to achieve higher yields and purity. This may include using continuous flow reactors and automated systems to ensure consistency and efficiency.
Purification: The product is purified using techniques such as recrystallization, column chromatography, or preparative HPLC to obtain the desired purity level.
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The pyridine ring can undergo reduction to form piperazine derivatives using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, and acidic conditions.
Reduction: LiAlH₄, in anhydrous ether.
Substitution: Electrophiles such as alkyl halides, under basic or acidic conditions.
Major Products Formed:
Oxidation: 4-(carboxymethyl)pyridine-2-carboxylate derivatives.
Reduction: Piperazine derivatives with reduced pyridine rings.
Substitution: Substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It can be employed in the study of biological systems, particularly in the development of new drugs and probes. Medicine: Industry: It can be used in the production of various chemical products, including polymers and coatings.
Wirkmechanismus
The mechanism by which tert-butyl 4-[4-(hydroxymethyl)pyridin-2-yl]piperazine-1-carboxylate exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The exact pathways involved would depend on the target and the desired outcome.
Vergleich Mit ähnlichen Verbindungen
Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate: Similar structure but with a piperidine ring instead of piperazine.
Tert-butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate: Similar structure but with a phenyl group instead of pyridine.
Uniqueness: Tert-butyl 4-[4-(hydroxymethyl)pyridin-2-yl]piperazine-1-carboxylate is unique due to its combination of functional groups, which allows for diverse chemical reactions and applications.
Eigenschaften
IUPAC Name |
tert-butyl 4-[4-(hydroxymethyl)pyridin-2-yl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3/c1-15(2,3)21-14(20)18-8-6-17(7-9-18)13-10-12(11-19)4-5-16-13/h4-5,10,19H,6-9,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIVNGRBJSABOQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=CC(=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90654819 | |
| Record name | tert-Butyl 4-[4-(hydroxymethyl)pyridin-2-yl]piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90654819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944450-80-0 | |
| Record name | tert-Butyl 4-[4-(hydroxymethyl)pyridin-2-yl]piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90654819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


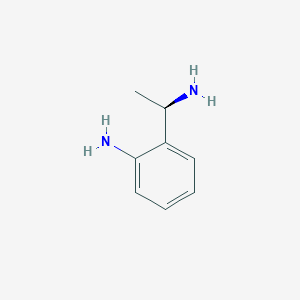
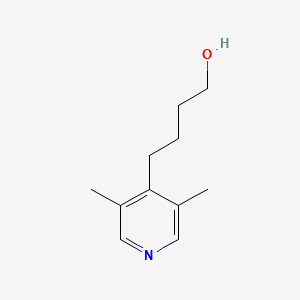


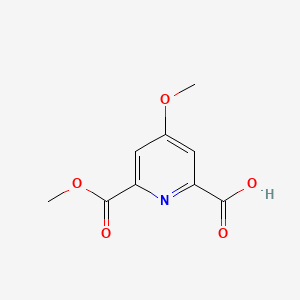
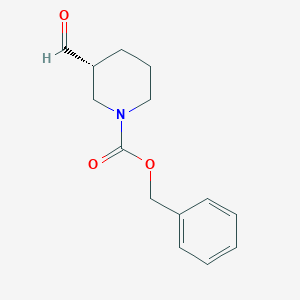
![N-[2-(1-methyl-1H-imidazol-2-yl)-1-phenylethylidene]hydroxylamine](/img/structure/B1498843.png)

![5-Chloro-2-ethylimidazo[1,2-a]pyrazine](/img/structure/B1498848.png)

![3-Phenyl-1-(pyridin-2-yl)-5,6,7,8,9,10-hexahydrocycloocta[c]pyridine](/img/structure/B1498852.png)
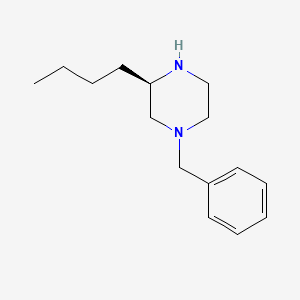

![(6-Chloroimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B1498859.png)
